6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Applications
A study on cardiovascular agents highlighted the synthesis and examination of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, demonstrating significant coronary vasodilating and antihypertensive activities. Although this study does not directly mention our compound of interest, it provides a foundational understanding of how similar structural motifs, particularly those involving triazolo and pyridazine rings, contribute to cardiovascular therapeutic potential (Sato et al., 1980).
Antimicrobial Evaluation
Research into new thienopyrimidine derivatives, including triazolo and pyridazine structures, has shown pronounced antimicrobial activity. This suggests that compounds with similar frameworks, such as the one , may also possess or contribute to significant antimicrobial properties (Bhuiyan et al., 2006).
Synthesis and Antiproliferative Activity
A library of triazolo[4,3-b]pyridazin-6-yloxy derivatives demonstrated that the replacement of benzamidine with a triazolo[4,3-b]pyridazine-6-yl moiety led to compounds with notable antiproliferative activity against endothelial and tumor cells. This highlights the potential of our compound in contributing to the development of new anticancer agents (Ilić et al., 2011).
Molecular Docking and In Vitro Screening
A study on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed moderate to good binding energies of ligands on target proteins. This indicates that our compound could serve as a valuable starting point for the design of molecules with specific biological targets (Flefel et al., 2018).
Novel Synthesis Approaches
The development of highly functionalized triazolo[4,3-c]pyrimidine libraries through one-pot sequential strategies suggests that similar methodologies could be applied to synthesize and explore the applications of our compound in various chemical and biological contexts (Vilapara et al., 2015).
Mechanism of Action
Target of action
Compounds with a triazolo[4,3-b]pyridazine core, like AKOS026694572, are often designed to interact with specific biological targets such as enzymes or receptors . The exact target would depend on the specific functional groups present in the compound.
Mode of action
The interaction between the compound and its target usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals forces) between the compound and specific amino acids within the target protein . This can lead to changes in the protein’s function.
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a particular metabolic pathway, inhibiting that enzyme could disrupt the pathway and affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors like solubility, stability, and the presence of certain functional groups can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective or stable under certain pH conditions, or its action might be influenced by interactions with other molecules in the cell .
properties
IUPAC Name |
6-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-15-6-3-11(9-17-15)16(25)18-10-14-20-19-12-4-5-13(21-23(12)14)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10H2,(H,17,24)(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBQKBWYVZHDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)C=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.